molecular formula C14H18N2O B14915407 4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile

4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile

Cat. No.: B14915407
M. Wt: 230.31 g/mol
InChI Key: WYWIMOATJMGNNL-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile is a complex organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and are often used as building blocks for various pharmaceuticals . This compound features a piperidine ring substituted with hydroxy, methyl, phenyl, and carbonitrile groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled nitrile introduction are employed. The use of advanced catalysts and reaction conditions helps in scaling up the production while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups play a crucial role in binding to enzymes or receptors, modulating their activity. The phenyl and methyl groups contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of hydroxy, methyl, phenyl, and nitrile groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C14H18N2O/c1-10-8-16-13(11(2)14(10,17)9-15)12-6-4-3-5-7-12/h3-7,10-11,13,16-17H,8H2,1-2H3

InChI Key

WYWIMOATJMGNNL-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(C1(C#N)O)C)C2=CC=CC=C2

Origin of Product

United States

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